L-Tryptophan-d5(indole-d5)

Descripción general

Descripción

L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .

Molecular Structure Analysis

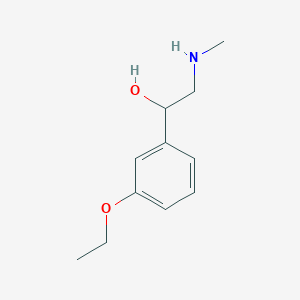

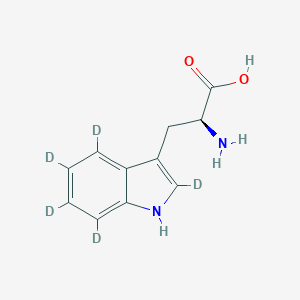

The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O . The empirical formula is C11D5H7N2O2 , and the molecular weight is 209.26 .

Physical And Chemical Properties Analysis

L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O . The melting point is 280-285 °C (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Isotopic Labelling in Protein and Peptide Research

L-Tryptophan-d5(indole-d5), where the indole ring's carbon atoms are deuterated, is used for isotopic labeling of tryptophan residues in proteins and peptides. This labeling aids in the vibrational analysis of the deuterated indole ring, allowing for a deeper understanding of hydrogen bonding and side-chain conformation in these biomolecules (Maruyama & Takeuchi, 1995).

Biofilm Formation in Bacteria

The degradation product of L-tryptophan, indole, plays a role in biofilm formation in various bacteria. Research on Fusobacterium nucleatum showed that tryptophan and indole influence biofilm formation, suggesting a broader role for these compounds in microbial communities (Sasaki-Imamura, Yano & Yoshida, 2010).

Tryptophan Metabolism in Immune Regulation

L-Tryptophan undergoes metabolic routes, retaining or breaking its indole ring, forming various signaling molecules. These molecules, including serotonin and melatonin, play crucial roles in immune regulation and homeostasis processes (Fiore & Murray, 2021).

Catalysis in Tryptophan Synthase Complex

In the tryptophan synthase complex, L-Tryptophan-d5(indole-d5) plays a role in the catalysis and substrate channeling processes. This involves detailed mechanisms at molecular levels, indicating the complexity of biochemical interactions and the crucial role of tryptophan in these processes (Dunn, 2012).

Biocatalyst in Amino Acid Synthesis

Tryptophan synthase, which utilizes tryptophan, is identified as an exceptional biocatalyst in noncanonical amino acid synthesis, offering insights into enzyme mechanisms and dynamics for various applications (Watkins‐Dulaney, Straathof & Arnold, 2020).

Fermentative Production and Modification

Research has shown the application of tryptophan derivatives in fermentative production processes. This includes the synthesis of hydroxylated or halogenated L-tryptophans, indicating the industrial and pharmaceutical applications of tryptophan and its derivatives (Ferrer, Elsaraf, Mindt & Wendisch, 2022).

Enzyme Mechanisms and Inhibition

Studies on tryptophanase, an enzyme that degrades tryptophan to produce indole, provide insight into enzyme mechanisms and potential for developing inhibitors. This could have implications in controlling bacterial biofilm formation (Scherzer, Gdalevsky, Goldgur, Cohen‐Luria, Bittner & Parola, 2009).

Mecanismo De Acción

Target of Action

L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of L-Tryptophan-d5 and play crucial roles in its metabolism .

Mode of Action

L-Tryptophan-d5 interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of L-Tryptophan-d5 into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

L-Tryptophan-d5 is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, L-Tryptophan-d5 is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms

Result of Action

The action of L-Tryptophan-d5 results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .

Action Environment

The action of L-Tryptophan-d5 can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of L-Tryptophan-d5 . Certain bacteria in the gut can metabolize L-Tryptophan-d5 into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of L-Tryptophan-d5.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-HLTLGYGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480575 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62595-11-3 | |

| Record name | L-Tryptophan-d5(indole-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)